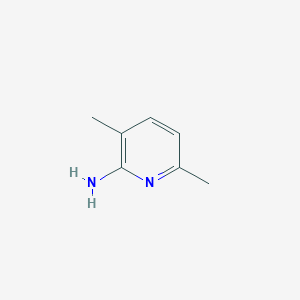

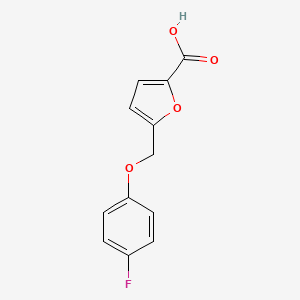

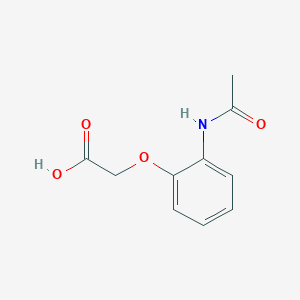

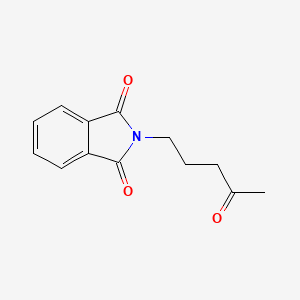

![molecular formula C6H5N3O B1296967 3H-Imidazo[4,5-b]pyridine, 4-oxide CAS No. 6863-46-3](/img/structure/B1296967.png)

3H-Imidazo[4,5-b]pyridine, 4-oxide

説明

3H-Imidazo[4,5-b]pyridine, 4-oxide is a compound with the molecular formula C6H5N3O . It is a derivative of imidazopyridine, which is a class of compounds known to have various biological activities .

Synthesis Analysis

A series of 3H-imidazo[4,5-b]pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The synthesis of these compounds involves alkylation reactions under Phase Transfer Catalysis (PTC) conditions .Molecular Structure Analysis

The molecular structure of 3H-Imidazo[4,5-b]pyridine, 4-oxide has been analyzed using X-ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis

3H-Imidazo[4,5-b]pyridine, 4-oxide and its derivatives have been synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Physical And Chemical Properties Analysis

3H-Imidazo[4,5-b]pyridine, 4-oxide has a molecular weight of 135.12 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. Its exact mass and monoisotopic mass are 135.043261791 g/mol. It has a topological polar surface area of 50.9 Ų .科学的研究の応用

Antimicrobial Research

3H-Imidazo[4,5-b]pyridine, 4-oxide has been explored for its antimicrobial properties. Studies suggest that derivatives of this compound can be effective against a range of microbial pathogens. The compound’s interaction with microbial cell membranes and inhibition of essential bacterial enzymes contribute to its antimicrobial efficacy .

Cancer Treatment

In the field of oncology, 3H-Imidazo[4,5-b]pyridine, 4-oxide derivatives have shown promise as potential therapeutic agents. Their ability to interfere with cellular pathways crucial for the survival of cancer cells makes them candidates for anticancer drugs. They may work by inhibiting kinase activity or disrupting cell signaling pathways involved in tumor growth and metastasis .

Enzyme Inhibition

This compound is also being researched for its role in enzyme inhibition. It has been identified as a selective inhibitor of certain enzymes like nitric oxide synthases, which are involved in inflammatory responses. By modulating the activity of these enzymes, 3H-Imidazo[4,5-b]pyridine, 4-oxide could be used to treat conditions associated with excessive inflammation .

Sensor Technology

The unique structural features of 3H-Imidazo[4,5-b]pyridine, 4-oxide make it suitable for sensor technology applications. Its chemical properties allow it to interact with various analytes, which can be useful in the development of chemical sensors for environmental monitoring or medical diagnostics .

Optoelectronic Devices

Research has indicated that imidazo[4,5-b]pyridine derivatives can be utilized in optoelectronic devices. These compounds can serve as components in light-emitting diodes (LEDs) or other electronic devices where their electron-rich nature facilitates efficient energy transfer and light emission .

Pharmaceutical Field

In the pharmaceutical industry, 3H-Imidazo[4,5-b]pyridine, 4-oxide is a key scaffold for drug development. Its structural similarity to biologically active purines allows it to mimic or interfere with natural biochemical processes, leading to the discovery of new medications for various diseases, including central nervous system disorders, digestive system ailments, and inflammatory conditions .

作用機序

Target of Action

3H-Imidazo[4,5-b]pyridine, 4-oxide is a compound with a structural resemblance to purines, which has prompted investigations into its potential therapeutic significance . It has been found to play a crucial role in numerous disease conditions . The compound’s primary targets include the GABA A receptor, where it acts as a positive allosteric modulator . It also targets IKK-ɛ and TBK1, which activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, its interaction with the GABA A receptor enhances the receptor’s activity . When it targets IKK-ɛ and TBK1, it leads to the activation of NF-kappaB through phosphorylation . This results in the transcription of genes involved in immune and inflammatory responses .

Biochemical Pathways

The compound influences many cellular pathways necessary for the proper functioning of cells . For instance, it affects the NF-kappaB pathway, which plays a crucial role in immune and inflammatory responses . The activation of this pathway can lead to the transcription of genes involved in these responses .

Pharmacokinetics

Similar compounds have been found to have good bioavailability

Result of Action

The result of the compound’s action at the molecular and cellular level is the modulation of the activity of its targets, leading to changes in cellular function . For instance, its action on the GABA A receptor can lead to enhanced neuronal inhibition . Its action on IKK-ɛ and TBK1 can lead to the activation of NF-kappaB and the transcription of genes involved in immune and inflammatory responses .

Action Environment

The action of 3H-Imidazo[4,5-b]pyridine, 4-oxide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds can influence its action, as they may compete for the same targets or affect the same pathways

将来の方向性

The future directions of research on 3H-Imidazo[4,5-b]pyridine, 4-oxide could involve further optimization of the molecules to enhance their mTOR inhibitory activity and selectivity over PI3Kα . Additionally, the exploration of other biological activities of this compound could also be a potential area of future research.

特性

IUPAC Name |

4-hydroxyimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-9-3-1-2-5-6(9)8-4-7-5/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMGQFLUKHNBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=NC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342826 | |

| Record name | 3H-Imidazo[4,5-b]pyridine, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Imidazo[4,5-b]pyridine, 4-oxide | |

CAS RN |

6863-46-3 | |

| Record name | 3H-Imidazo[4,5-b]pyridine, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。